

# "Vitene": A Novel Reagent for Optimal Single-Cell RNA Sequencing Preparation

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## Compound of Interest

Compound Name: Vitene

Cat. No.: B1226750

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## Introduction

Single-cell RNA sequencing (scRNA-seq) has revolutionized our understanding of cellular heterogeneity in complex biological systems. A critical prerequisite for successful scRNA-seq is the preparation of a high-quality single-cell suspension from the tissue of interest. The dissociation process must be efficient in breaking down the extracellular matrix while being gentle enough to preserve cell viability and the integrity of the transcriptome. Harsh enzymatic treatments or mechanical stress can lead to cell death, RNA degradation, and the introduction of technical artifacts, ultimately compromising the quality and interpretation of scRNA-seq data.

[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

To address these challenges, we introduce "**Vitene**," a novel, optimized tissue dissociation reagent designed to provide a gentle yet effective method for generating high-viability single-cell suspensions from a variety of tissues for scRNA-seq and other single-cell applications. This document provides detailed application notes, protocols, and performance data for **Vitene**.

## Principle of Action

**Vitene** employs a carefully balanced combination of enzymes that selectively target components of the extracellular matrix, such as collagen and fibronectin, while minimizing damage to cell surface proteins and the cell membrane.[\[4\]](#)[\[5\]](#) The formulation also includes a proprietary blend of protective agents that help to maintain cell viability and inhibit RNases, ensuring the preservation of high-quality RNA. This gentle mechanism of action makes **Vitene** an ideal choice for sensitive cell types and challenging tissues.

## Application Data

The performance of **Vitene** has been validated on a range of mouse tissues, demonstrating high cell yields and viability, as well as excellent RNA quality.

Table 1: Single-Cell Suspension Yield and Viability with **Vitene**

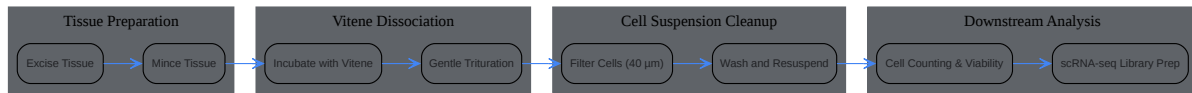
Tissue Type	Average Cell Yield (cells/mg tissue)	Average Cell Viability (%)
Mouse Lung	1.5 x 10 <sup>5</sup>	> 90%
Mouse Kidney	2.0 x 10 <sup>5</sup>	> 95%
Mouse Brain	1.0 x 10 <sup>5</sup>	> 85%
Mouse Spleen	5.0 x 10 <sup>6</sup>	> 95%

Table 2: RNA Quality from Single-Cell Suspensions Prepared with **Vitene**

Tissue Type	Average RNA Integrity Number (RIN)
Mouse Lung	> 8.5
Mouse Kidney	> 9.0
Mouse Brain	> 8.0
Mouse Spleen	> 9.0

## Experimental Workflow

The following diagram illustrates the general workflow for preparing single-cell suspensions using **Vitene** for subsequent scRNA-seq analysis.



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### Vitene scRNA-seq Preparation Workflow

## Protocol: Preparation of Single-Cell Suspension from Mouse Lung Tissue

This protocol provides a detailed method for the dissociation of mouse lung tissue into a single-cell suspension using **Vitene**.

Materials:

- **Vitene** Dissociation Kit
- DMEM/F-12 with 10% FBS
- PBS, calcium and magnesium-free
- Bovine Serum Albumin (BSA)
- RNase inhibitors
- 40 μm cell strainer
- Sterile dissection tools
- 15 mL conical tubes
- Refrigerated centrifuge

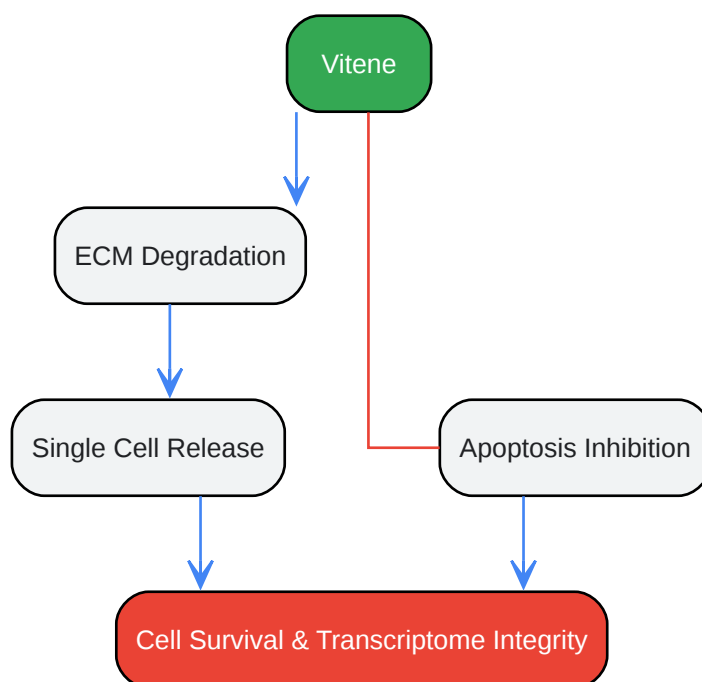
Protocol:

- Prepare Reagents:
  - Prepare a wash buffer of PBS with 0.04% BSA and an RNase inhibitor. Keep on ice.
  - Prepare a stop buffer of DMEM/F-12 with 10% FBS. Keep on ice.
  - Pre-warm the **Vitene** reagent to 37°C.
- Tissue Preparation:
  - Euthanize the mouse according to approved institutional guidelines.
  - Perfuse the mouse with ice-cold PBS to remove blood from the tissues.
  - Aseptically dissect the lung tissue and place it in a petri dish containing ice-cold wash buffer.
  - Mince the tissue into small pieces (approximately 1-2 mm<sup>3</sup>) using a sterile scalpel.
- Enzymatic Digestion:
  - Transfer the minced tissue to a 15 mL conical tube.
  - Add 5 mL of pre-warmed **Vitene** reagent to the tissue.
  - Incubate the tube at 37°C for 30 minutes with gentle agitation.
- Mechanical Dissociation:
  - Following incubation, gently triturate the tissue suspension 10-15 times using a wide-bore pipette tip. Avoid creating bubbles.
  - Visually inspect the suspension for the presence of undissociated tissue clumps. If necessary, continue to triturate gently.
- Cell Filtration and Washing:
  - Add 5 mL of ice-cold stop buffer to the cell suspension to inactivate the **Vitene** reagent.

- Filter the cell suspension through a 40 µm cell strainer into a new 50 mL conical tube.
- Centrifuge the filtered cell suspension at 300 x g for 5 minutes at 4°C.
- Carefully discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold wash buffer.
- Cell Counting and Viability Assessment:
  - Take a small aliquot of the cell suspension and stain with trypan blue.
  - Count the cells and assess viability using a hemocytometer or an automated cell counter.
  - The cell suspension is now ready for downstream applications such as scRNA-seq library preparation.

## Hypothetical Signaling Pathway for Gentle Dissociation

The enzymes in **Vitene** are designed to selectively cleave extracellular matrix proteins while avoiding the disruption of cell-cell junctions and cell surface receptors that are critical for cell signaling and survival. The diagram below illustrates a hypothetical mechanism where **Vitene** components inhibit pathways that could lead to apoptosis, thereby preserving cell health.



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#### Vitene's Proposed Mechanism of Action

## Conclusion

**Vitene** provides a reliable and reproducible method for generating high-quality single-cell suspensions from a variety of tissues.[5] By preserving cell viability and RNA integrity, **Vitene** helps to ensure that the resulting scRNA-seq data is a true representation of the biological system under study. The optimized protocols and gentle enzymatic activity of **Vitene** make it an essential tool for researchers in the fields of developmental biology, immunology, oncology, and neuroscience who are utilizing the power of single-cell genomics.

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